molecular formula C22H21ClFN3O5 B2434266 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate CAS No. 1351617-89-4

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate

Cat. No.: B2434266
CAS No.: 1351617-89-4
M. Wt: 461.87
InChI Key: RUJFCKWZCLMHKF-UHFFFAOYSA-N
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Description

(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate is a chemical research reagent designed for in vitro investigative applications. This compound features a 1H-benzo[d]imidazole scaffold linked to a substituted phenyl methanone via a piperidine ring, a structural motif present in several biologically active molecules. The 1H-benzo[d]imidazole core is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a range of pharmacological activities . Researchers are exploring this specific derivative for its potential to interact with key biological targets. Preliminary investigations into analogous structures suggest potential research value in the fields of immunology and neuroscience. For instance, similar 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potential anti-inflammatory agents by inhibiting the production of inflammatory mediators like NO and TNF-α in cellular models, and their mechanism may involve modulation of the NF-κB signaling pathway . Furthermore, other 1H-benzo[d]imidazole-based templates have shown activity as positive allosteric modulators of GABA-A receptors, indicating significant research potential for investigating neurological pathways and disorders . The integration of the piperidine moiety is a common strategy to fine-tune the molecule's physicochemical properties and its interaction with enzymatic targets . This product is provided as an oxalate salt to enhance its stability and solubility in various research solvents. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O.C2H2O4/c21-15-4-3-5-16(22)19(15)20(26)24-10-8-14(9-11-24)12-25-13-23-17-6-1-2-7-18(17)25;3-1(4)2(5)6/h1-7,13-14H,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFCKWZCLMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a benzo[d]imidazole moiety, a piperidine ring, and a chloro-fluorophenyl group, which collectively contribute to its diverse biological activities. This article explores its biological activity, biochemical properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C22H21ClFN3O5
  • Molecular Weight : 461.87 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases, crucial in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
  • Receptor Modulation : The benzo[d]imidazole component is known for its role as a positive allosteric modulator (PAM) for GABA-A receptors. This interaction may enhance the receptor's efficacy, providing potential therapeutic effects in neurological disorders .
  • Cellular Effects : Studies indicate that the compound influences gene expression and cellular metabolism, suggesting its role in modulating cellular responses under various physiological conditions.

Biological Activity Overview

The compound's biological activity can be categorized into several areas:

Anticancer Activity

Research indicates that derivatives containing the benzo[d]imidazole structure exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Properties

The presence of the piperidine ring enhances the compound's antimicrobial activity. It has been shown to exhibit efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Given its interaction with GABA-A receptors, the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

A review of recent studies provides insight into the compound's effectiveness:

Study TitleFindingsReferences
Inhibition of Kinases by Benzo[d]imidazole DerivativesDemonstrated potent inhibition of specific kinases involved in cancer progression.
GABA-A Receptor ModulationIdentified as a PAM, enhancing receptor activity with promising implications for anxiety treatment.
Antimicrobial Efficacy Against Resistant StrainsShowed significant antibacterial activity against multi-drug resistant bacteria.

Preparation Methods

Spectroscopic Data

  • ¹H NMR (300 MHz, D₂O): Peaks at δ 1.10–4.69 confirm piperidine, benzimidazole, and aryl protons.
  • IR (neat): Bands at 2926 cm⁻¹ (C-H stretch), 1721 cm⁻¹ (C=O), 1511 cm⁻¹ (C=N).

Crystallography

X-ray diffraction of analogous spirocyclic oxetane-fused benzimidazoles reveals planar benzimidazole rings and chair conformations for piperidine, supporting structural assignments.

Optimization Data

Step Conditions Yield (%) Purity (%) Source
Benzimidazole synthesis HCl, reflux 92 98
Piperidine alkylation K₂CO₃, DMF, 80°C 82 95
Methanone formation AlCl₃, fluorobenzene 94 99
Oxalate salt n-Propanol/MTBE 88 99.5

Q & A

Q. What are the standard synthetic routes for preparing (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate?

Methodological Answer: Synthesis typically involves coupling a benzoimidazole-piperidine intermediate with a substituted aryl ketone. Key steps include:

  • Step 1: Activation of carboxylic acids (e.g., using thionyl chloride) to form acyl chlorides.
  • Step 2: Microwave-assisted nucleophilic substitution between 2-chloroethyl/benzyl benzoimidazole derivatives and piperidine intermediates under controlled conditions .
  • Step 3: Oxalate salt formation via acid-base reaction in ethanol or methanol.
  • Characterization: Use 1H-NMR^1 \text{H-NMR} (e.g., δ 8.60 ppm for aromatic protons) and ESI-MS for molecular weight confirmation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or lab-based diffractometers.
  • Refinement: The SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used. Key parameters include R-factors (< 0.05) and thermal displacement ellipsoids .
  • Validation: Check for twinning or disorder using PLATON or OLEX2.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid: In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician immediately.
  • Storage: Keep in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-benzoimidazole coupling step?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) or copper(I) iodide for Buchwald-Hartwig amination.
  • Solvent Optimization: Use DMF or DMSO at 80–100°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate = 3:1) .
  • Microwave Assistance: Reduce reaction time from 24 hours to 1–2 hours with microwave irradiation (150°C, 300 W) .

Q. How to resolve contradictions in 1H-NMR^1 \text{H-NMR}1H-NMR data for aromatic protons in the final product?

Methodological Answer:

  • Dynamic Effects: Check for tautomerism in the benzoimidazole ring using variable-temperature NMR (VT-NMR) (e.g., –40°C to 25°C).
  • Decoupling Experiments: Use NOESY or COSY to identify coupling between adjacent protons.
  • X-ray Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts derived from SCXRD coordinates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with 96-well plates and resazurin viability staining .
  • Enzyme Inhibition: Screen against kinases or phosphatases (e.g., alkaline phosphatase) using colorimetric pNPP assays. IC50_{50} values are calculated via nonlinear regression .

Q. How to investigate the mechanism of action for observed biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., histamine receptors). Validate with site-directed mutagenesis.
  • SAR Studies: Synthesize analogs with modifications to the oxalate group or aryl substituents. Correlate structural changes with activity trends .
  • Cellular Assays: Perform flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection (DCFH-DA probe) in cancer cell lines .

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